4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Biological Activity
4-Methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine derivatives. These derivatives are known for their diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic benefits, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C17H16N4O3S |
Molecular Weight | 356.4 g/mol |
CAS Number | 2034613-52-8 |
Structural Characteristics
The compound features a dihydropyridine core, which is often associated with various biological activities. The presence of the thiophene and pyrazine moieties enhances its potential interactions with biological targets, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can modulate their activity, leading to various pharmacological effects.
Potential Therapeutic Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Properties : Research indicates that compounds within the dihydropyridine class can influence cell proliferation and apoptosis in cancer cells. Specific studies have highlighted the compound's ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological effects of similar dihydropyridine derivatives:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyridine derivative exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans. Results indicated that modifications to the thiophene ring enhanced antibacterial activity significantly .
In Vitro and In Vivo Studies
In vitro assays have shown promising results regarding the compound's efficacy against various cancer cell lines. For instance, treatment with this compound led to a reduction in cell viability by over 50% in certain cancer types after 48 hours of exposure.
In vivo studies are still limited but are crucial for understanding pharmacokinetics and therapeutic potential. Early animal model trials suggest favorable bioavailability and low toxicity profiles, indicating potential for further development .
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-10-11(13(24-2)8-15(21)22)17(23)20-9-12-16(19-6-5-18-12)14-4-3-7-25-14/h3-8,10H,9H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNYWWRPXPSOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.